

2-Propionylpyrrole structure and aromaticity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Propionylpyrrole**

Cat. No.: **B092889**

[Get Quote](#)

An In-Depth Technical Guide to the Structure and Aromaticity of **2-Propionylpyrrole**

Abstract

This technical guide provides a comprehensive examination of **2-propionylpyrrole**, a key heterocyclic compound, for researchers, scientists, and professionals in drug development. Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs.^{[1][2]} This document delves into the nuanced interplay between the pyrrole core and the C-2 propionyl substituent, beginning with the fundamental principles of pyrrole's aromaticity as defined by Hückel's rule. We will explore the molecule's structural features, including the critical s-cis/s-trans conformational isomerism and the stabilizing role of intermolecular hydrogen bonding.^{[3][4]} A central focus is the analysis of how the electron-withdrawing propionyl group modulates the aromatic character and reactivity of the pyrrole ring. The guide further details the spectroscopic signatures of **2-propionylpyrrole** using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing both theoretical understanding and practical experimental protocols. Finally, we discuss the compound's synthesis, its reactivity in electrophilic substitution reactions, and its broader significance as a building block in the synthesis of pharmacologically active agents.

The Pyrrole Scaffold: A Foundation of Aromaticity and Reactivity

Introduction to Heterocyclic Aromatic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the backbone of a vast array of pharmaceuticals and biologically active molecules.[5][6] Among these, aromatic heterocycles are particularly significant due to their unique stability and reactivity. Pyrrole is a canonical example of a five-membered aromatic heterocycle, possessing a nitrogen atom within its ring.[7] Its structure is found in vital biological macrocycles such as heme, chlorophyll, and vitamin B12.[8]

The Electronic Structure of Pyrrole: An Aromatic π -Excessive System

The aromaticity of pyrrole is a direct consequence of its electronic configuration. The molecule is cyclic, planar, and features a continuous ring of p-orbitals.[9][10] Each of the four carbon atoms contributes one electron to the π -system, while the nitrogen atom contributes its lone pair of electrons.[11] This results in a total of six π -electrons delocalized across the five-membered ring, fulfilling Hückel's rule for aromaticity ($4n+2$, where $n=1$).[10][12] The delocalization of the nitrogen's lone pair makes the carbon atoms in the pyrrole ring more electron-rich than those in benzene, classifying pyrrole as a π -excessive aromatic system and rendering it highly reactive towards electrophiles.[13][14]

Caption: Orbital structure of pyrrole illustrating the 6π -electron aromatic system.

General Reactivity Patterns: Susceptibility to Electrophilic Attack

Due to its π -excessive nature, pyrrole readily undergoes electrophilic aromatic substitution.[13] The reaction intermediate formed by an electrophilic attack is effectively stabilized by resonance, with the positive charge distributed across the ring and onto the nitrogen atom. This high reactivity means that reactions can often proceed under milder conditions than those required for benzene.[15] Substitution preferentially occurs at the C-2 (α) position, as the carbocation intermediate for α -attack is stabilized by more resonance structures than the intermediate for C-3 (β) attack.[13][14] However, this high reactivity also makes the pyrrole ring sensitive to strong acids, which can cause protonation and subsequent polymerization.[13]

2-Propionylpyrrole: Structural Elucidation and Physicochemical Properties

Nomenclature and Core Structure

2-Propionylpyrrole is systematically named 1-(1H-pyrrol-2-yl)propan-1-one.[16][17] It consists of a pyrrole ring substituted at the C-2 position with a propionyl group (an ethyl ketone). This acyl substituent significantly influences the molecule's electronic properties, conformation, and reactivity.

Conformational Isomerism in 2-Acylpyrroles

Rotation around the single bond connecting the pyrrole ring (C2) and the carbonyl carbon gives rise to two potential planar conformers: s-trans (or N,O-trans) and s-cis (or N,O-cis). Detailed spectroscopic and theoretical studies on the analogous 2-acetylpyrrole have demonstrated that the N,O-cis conformer is overwhelmingly more stable in solution.[3] This preference is not primarily due to steric hindrance but is attributed to stabilizing hyperconjugative effects that overcome potential steric repulsion.[3] It is therefore concluded that **2-propionylpyrrole** similarly exists predominantly as the N,O-cis conformer.

Caption: The more stable s-cis (N,O-cis) conformer of **2-propionylpyrrole**.

Intermolecular Interactions: The Role of Hydrogen Bonding

The structure of 2-acylpyrroles, featuring both a proton-donating N-H group and a proton-accepting C=O group, facilitates the formation of intermolecular hydrogen bonds.[4] This can lead to the creation of doubly hydrogen-bonded cyclic dimers, which further stabilizes the preferred s-cis conformation.[3][4] This self-association is concentration-dependent and can be observed using techniques like IR spectroscopy.[18]

Summary of Physicochemical Properties

The key properties of **2-propionylpyrrole** are summarized below for easy reference.

Property	Value	Source(s)
IUPAC Name	1-(1H-pyrrol-2-yl)propan-1-one	[16] [17]
Synonyms	Ethyl 2-pyrrolyl ketone, 2-Pyrryl ethyl ketone	[16] [19]
CAS Number	1073-26-3	[16] [17]
Molecular Formula	C ₇ H ₉ NO	[16] [17]
Molecular Weight	123.15 g/mol	[16] [17]
Appearance	White crystalline solid	[16] [20]
Melting Point	43-45 °C	[19] [20]
Boiling Point	230-232 °C	[19] [20]
Solubility	Slightly soluble in water; soluble in alcohol	[16] [19]

The Impact of the Propionyl Group on Aromaticity

The Propionyl Group as an Electron-Withdrawing Substituent

The propionyl group at the C-2 position acts as a moderate electron-withdrawing group. This is due to two primary electronic effects:

- Inductive Effect (-I): The electronegative oxygen atom of the carbonyl group pulls electron density away from the pyrrole ring through the sigma bond framework.
- Resonance Effect (-M or -R): The carbonyl group can participate in resonance with the pyrrole ring, delocalizing the ring's π -electrons onto the carbonyl oxygen. This effect deactivates the ring towards electrophilic attack.

Quantifying Aromaticity: Theoretical and Experimental Approaches

The aromaticity of a system is a measure of its enhanced stability due to cyclic delocalization of π -electrons. While a qualitative understanding is provided by Hückel's rule, quantitative measures can be derived from theoretical and experimental data.

- Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index compares bond lengths within the ring to ideal values for aromatic systems. A HOMA value approaching 1 indicates high aromaticity.
- Nucleus-Independent Chemical Shift (NICS): This computational method calculates the magnetic shielding at the center of the ring. A large negative NICS value is indicative of a significant diatropic ring current and, thus, strong aromaticity.

Studies on substituted pyrroles suggest that the aromaticity of the ring is sensitive to the electronic nature of its substituents.^[4] While electron-donating groups can sometimes decrease aromaticity by localizing double bonds, electron-withdrawing groups like the propionyl moiety are expected to modulate the π -electron delocalization.^[4] The resonance delocalization involving the carbonyl group can lead to a slight decrease in the π -electron density within the ring itself, but the overall cyclic conjugation required for aromaticity is maintained.^[21]

Spectroscopic Characterization of 2-Propionylpyrrole

Spectroscopic techniques are indispensable for confirming the structure and understanding the electronic properties of molecules like **2-propionylpyrrole**.^[22]

Infrared (IR) Spectroscopy

FTIR spectroscopy is highly effective for identifying functional groups.^[23] For **2-propionylpyrrole**, key absorption bands are expected for:

- N-H Stretch: A peak typically in the range of 3200-3400 cm^{-1} . The exact position and shape of this band can provide evidence of hydrogen bonding. In concentrated solutions, a broader band at a lower wavenumber would indicate intermolecular H-bonding.
- C=O Stretch: A strong absorption band around 1640-1680 cm^{-1} . The position is lower than a typical aliphatic ketone due to conjugation with the aromatic pyrrole ring. Studies on 2-

acetylpyrrole show this carbonyl absorption confirms the presence of the single, more stable N,O-cis conformer.[3][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

- ¹H NMR: The three protons on the pyrrole ring will appear as distinct signals, typically in the aromatic region (6.0-7.5 ppm). The electron-withdrawing effect of the propionyl group will cause the adjacent ring protons (H3 and H5) to be deshielded (shifted downfield) compared to unsubstituted pyrrole. The N-H proton will appear as a broad signal, its chemical shift being highly dependent on solvent and concentration.
- ¹³C NMR: Low-temperature ¹³C NMR experiments on 2-acetylpyrrole have confirmed the presence of only a single conformer, as no signal splitting was observed.[3] A similar result is expected for **2-propionylpyrrole**. The carbonyl carbon will show a characteristic signal significantly downfield (>190 ppm).

Experimental Protocol: Acquiring and Interpreting IR Spectra of 2-Acylpyrroles

This protocol outlines a self-validating system for the analysis of **2-propionylpyrrole** using FTIR spectroscopy to confirm its structure and study hydrogen bonding.

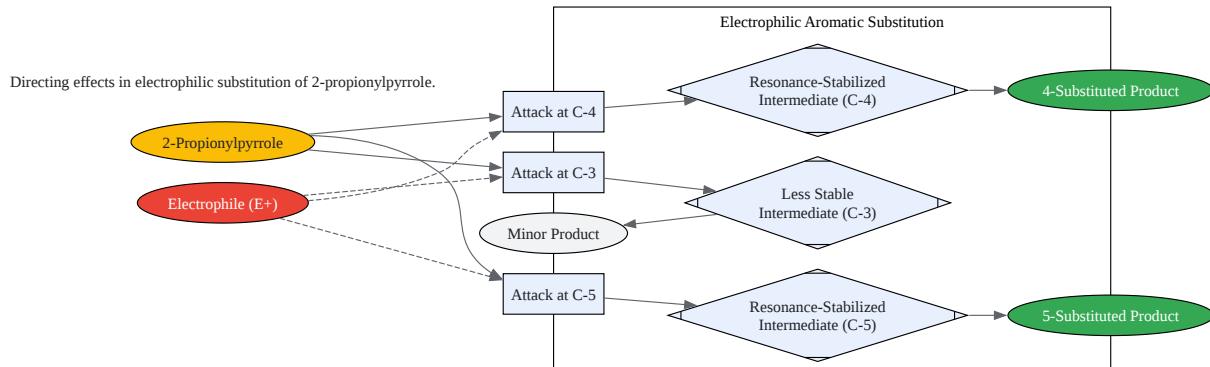
- Objective: To identify the key functional groups (N-H, C=O) of **2-propionylpyrrole** and to observe the effect of concentration on intermolecular hydrogen bonding.
- Materials: **2-propionylpyrrole**, carbon tetrachloride (CCl₄, spectroscopic grade), FTIR spectrometer, volumetric flasks, IR-transparent cells (e.g., NaCl plates).
- Methodology:
 1. Sample Preparation: Prepare a series of solutions of **2-propionylpyrrole** in CCl₄ at varying concentrations (e.g., 0.1 M, 0.05 M, 0.01 M, and 0.005 M). CCl₄ is chosen as it is a non-polar solvent with minimal interference in the regions of interest.

2. Instrument Setup: Purge the FTIR spectrometer's sample compartment with dry nitrogen or air to minimize atmospheric H_2O and CO_2 interference. Record a background spectrum of the pure solvent (CCl_4) in the IR cell.
3. Data Acquisition: Acquire the IR spectrum for each prepared solution, from the most concentrated to the most dilute. Ensure consistent path length for all measurements.
4. Data Analysis & Interpretation:
 - Causality Check 1 (Functional Groups): For all spectra, identify the strong $\text{C}=\text{O}$ stretching absorption near 1650 cm^{-1} and the $\text{N}-\text{H}$ stretching absorption near 3300 cm^{-1} . The presence of these peaks validates the fundamental structure.
 - Causality Check 2 (Hydrogen Bonding): Compare the $\text{N}-\text{H}$ stretching band across the different concentrations. In the more concentrated solutions, a broad band at a lower frequency should be prominent, indicative of intermolecularly hydrogen-bonded dimers. As the solution is diluted, this band should decrease in intensity, while a sharper, higher-frequency band corresponding to the "free" $\text{N}-\text{H}$ monomer should become dominant. This observation validates the presence of concentration-dependent hydrogen bonding.
[\[18\]](#)

- Trustworthiness: The systematic change in the $\text{N}-\text{H}$ band with dilution provides a self-validating confirmation of the hydrogen bonding phenomenon, directly linking the experimental variable (concentration) to a predictable spectroscopic outcome.

Synthesis and Chemical Reactivity

Synthetic Approaches: Acylation of the Pyrrole Ring


2-Propionylpyrrole is typically synthesized via the electrophilic acylation of pyrrole. Standard Friedel-Crafts acylation conditions (e.g., propionyl chloride with AlCl_3) must be modified, as the high reactivity of pyrrole can lead to polymerization in the presence of strong Lewis acids.
[\[13\]](#) [\[25\]](#) Milder conditions or alternative methods are often employed:

- Vilsmeier-Haack Reaction: While this method is primarily for formylation (adding a $-\text{CHO}$ group), related reactions can be used for acylation.

- Houben-Hoesch Reaction: This method uses a nitrile (e.g., propionitrile) and an acid like HCl to acylate highly activated rings like pyrrole.[25]
- Acylation with Acid Anhydrides: Using propionic anhydride with a milder catalyst can also yield the desired product.

Reactivity Landscape: The Directing Effect of the C-2 Propionyl Group

The C-2 propionyl group is a deactivating, meta-directing substituent in the context of benzene chemistry. However, in the highly activated pyrrole ring, its effect is more nuanced. It deactivates the ring towards further electrophilic substitution compared to unsubstituted pyrrole. The substitution pattern is governed by a combination of the deactivating effect of the acyl group and the inherent α -directing nature of the ring's heteroatom.[14] Attack at the C-5 and C-4 positions is generally favored over the C-3 position, as the resulting intermediates are better stabilized. The presence of a strong electron-withdrawing group like a nitro group at C-2 has been shown to direct subsequent reactions effectively.[26][27]

[Click to download full resolution via product page](#)

Caption: Reactivity pathways for electrophilic substitution on **2-propionylpyrrole**.

Significance in Medicinal Chemistry and Drug Development

The Pyrrole Moiety as a Privileged Scaffold

The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery.^{[1][2]} The pyrrole nucleus is a key component in numerous marketed drugs, including the highly successful cholesterol-lowering drug Atorvastatin (Lipitor) and the anti-cancer agent Sunitinib.^{[5][8]}

2-Acylpyrroles as Key Intermediates

2-Acylpyrroles, such as **2-propionylpyrrole**, serve as versatile intermediates in the synthesis of more complex, biologically active molecules.^[2] The ketone functionality provides a reactive handle for a wide range of chemical transformations, such as condensation reactions, reductions, or the formation of other heterocyclic rings.^[5] The ability to precisely control substitution on the pyrrole ring allows medicinal chemists to fine-tune a molecule's properties, such as its solubility, lipophilicity, and binding affinity to a specific biological target.^[1] The ongoing exploration of pyrrole derivatives continues to yield compounds with potential applications as anticancer, antimicrobial, and antiviral agents.^[6]

References

- Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. (n.d.).
- Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. (2022). PubMed. [\[Link\]](#)
- **2-Propionylpyrrole** | C7H9NO | CID 61260 - PubChem. (n.d.).
- Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. [\[Link\]](#)
- Pyrrole is Arom
- Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. [\[Link\]](#)
- Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX. (n.d.). Slideshare. [\[Link\]](#)
- A critical evaluation of the s-cis-trans isomerism of 2-acetylpyrrole and its N-methyl derivative through infrared and NMR spectroscopies and theoretical calcul
- **2-Propionylpyrrole**. (n.d.). NIST WebBook. [\[Link\]](#)
- **2-Propionylpyrrole**. (n.d.). NIST WebBook. [\[Link\]](#)
- Pyrrole: Electrophilic Substitution Reactions Lecture 2. (2020). YouTube. [\[Link\]](#)
- Using Huckel's rule, determine the aromaticity of pyrrole and its impact on basicity. (n.d.). Pearson. [\[Link\]](#)
- Pyrrole undergoes electrophilic aromatic substitution more readily... (n.d.). Pearson+. [\[Link\]](#)
- 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. (2024). Chemistry LibreTexts. [\[Link\]](#)
- Rules for Aromaticity: The 4 Key Factors. (2017). Master Organic Chemistry. [\[Link\]](#)
- Pyrrole reaction. (n.d.). [\[Link\]](#)
- **2-Propionylpyrroline** | C7H11NO | CID 529251 - PubChem. (n.d.).
- Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. (n.d.).

- IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and NAH... (n.d.).
- Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. (2008).
- Pyrrole. (n.d.). Wikipedia. [\[Link\]](#)
- Spectroscopic and theoretical studies on the aromaticity of pyrrol-2-yl-carbonyl conformers. (2014).
- Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. (n.d.). MDPI. [\[Link\]](#)
- 2-propionyl pyrrole, 1073-26-3. (n.d.). The Good Scents Company. [\[Link\]](#)
- Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). [\[Link\]](#)
- Pyrrole : Arom
- Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole N
- Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products | Request PDF. (2018).
- Synthesis of 2-pyrrolines. (n.d.). Organic Chemistry Portal. [\[Link\]](#)
- Spectroscopic properties Definition - General Chemistry II Key Term. (n.d.). Fiveable. [\[Link\]](#)
- Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [\[Link\]](#)
- The infrared spectra and structure of some 2-acylpyrroles. (1964). Journal of the Chemical Society (Resumed). [\[Link\]](#)
- Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (n.d.). Bentham Science. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. A critical evaluation of the s-cis-trans isomerism of 2-acetylpyrrole and its N-methyl derivative through infrared and NMR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]
- 6. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 9. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 16. 2-Propionylpyrrole | C7H9NO | CID 61260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Propionylpyrrole [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. 2-propionyl pyrrole, 1073-26-3 [thegoodsentscompany.com]
- 20. parchem.com [parchem.com]
- 21. mdpi.com [mdpi.com]
- 22. fiveable.me [fiveable.me]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. 494. The infrared spectra and structure of some 2-acylpyrroles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 25. youtube.com [youtube.com]
- 26. Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Propionylpyrrole structure and aromaticity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092889#2-propionylpyrrole-structure-and-aromaticity\]](https://www.benchchem.com/product/b092889#2-propionylpyrrole-structure-and-aromaticity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com